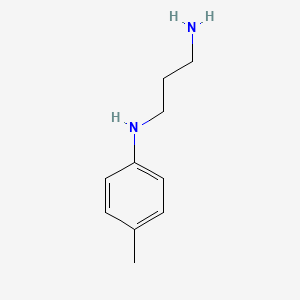

N1-p-Tolylpropane-1,3-diamine

Description

N1-p-Tolylpropane-1,3-diamine is a diamine derivative where a para-tolyl group (a methyl-substituted phenyl ring) is attached to the primary amine (N1) of propane-1,3-diamine. This structure confers unique electronic and steric properties due to the aromatic ring’s electron-donating methyl group. For instance, propane-1,3-diamine derivatives are utilized as nucleophiles in polymer chemistry , antimalarial agents , and enzyme inhibitors .

Properties

CAS No. |

13910-54-8 |

|---|---|

Molecular Formula |

C10H16N2 |

Molecular Weight |

164.25 g/mol |

IUPAC Name |

N'-(4-methylphenyl)propane-1,3-diamine |

InChI |

InChI=1S/C10H16N2/c1-9-3-5-10(6-4-9)12-8-2-7-11/h3-6,12H,2,7-8,11H2,1H3 |

InChI Key |

SOTBGKWMYDKHIE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)NCCCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-p-Tolylpropane-1,3-diamine typically involves the reaction of p-toluidine with 1,3-dibromopropane under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amine group of p-toluidine attacks the bromine atoms of 1,3-dibromopropane, resulting in the formation of the desired diamine compound.

Industrial Production Methods

Industrial production of this compound can be achieved through a continuous flow process, where p-toluidine and 1,3-dibromopropane are continuously fed into a reactor under controlled temperature and pressure conditions. The reaction mixture is then subjected to purification steps, such as distillation and crystallization, to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

N1-p-Tolylpropane-1,3-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.

Substitution: The diamine can participate in nucleophilic substitution reactions, where the amine groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: Imines, nitriles

Reduction: Secondary amines, tertiary amines

Substitution: Alkylated or acylated derivatives

Scientific Research Applications

N1-p-Tolylpropane-1,3-diamine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: It is explored as a potential drug candidate for various therapeutic applications.

Industry: The compound is used in the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism of action of N1-p-Tolylpropane-1,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Structural and Electronic Effects

- Aromatic Substituents : The para-tolyl group in this compound likely enhances stability through resonance effects, similar to N1-(4-Nitro-2-trifluoromethyl-phenyl)-propane-1,3-diamine, where electron-withdrawing groups (e.g., nitro, trifluoromethyl) increase electrophilicity .

- Alkyl vs. Aryl: Ethyl or dimethyl substituents (e.g., N′-ethylpropane-1,3-diamine) increase nucleophilicity and solubility in nonpolar solvents, facilitating reactions in polymer gels . In contrast, bulkier groups like dodecyl () enhance surfactant behavior or membrane interaction in antimicrobial applications .

Physicochemical Properties

- NMR Spectral Trends : Macrocyclic derivatives (e.g., cyclen-based compounds in ) exhibit broad ¹³C-NMR signals due to restricted rotation, whereas linear analogs like N1,N1-dimethylpropane-1,3-diamine show resolved peaks, aiding structural elucidation .

- Thermal Stability : Tetramethyl derivatives () have lower boiling points and higher flammability due to reduced intermolecular hydrogen bonding .

Biological Activity

N1-p-Tolylpropane-1,3-diamine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological properties of this compound, drawing from diverse research sources.

Synthesis and Characterization

This compound can be synthesized through various methods involving the reaction of p-toluidine with appropriate alkylating agents. The characterization of synthesized compounds typically includes techniques such as:

- Infrared Spectroscopy (IR) : To identify functional groups.

- Nuclear Magnetic Resonance (NMR) : For structural elucidation.

- Mass Spectrometry (MS) : To confirm molecular weight and structure.

Research has shown that the compound exhibits specific spectral characteristics that confirm its structure, including distinct peaks in IR and NMR spectra indicative of amine functionalities and aromatic rings .

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential as a therapeutic agent. Below are key findings regarding its biological properties:

Anticancer Activity

Several studies have investigated the anticancer potential of this compound. In vitro assays demonstrated that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

- Case Study 1 : A study using human carcinoma cell lines showed that this compound significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to the activation of apoptotic pathways .

- Case Study 2 : Molecular docking studies indicated that this compound interacts favorably with key proteins involved in cancer progression, suggesting a mechanism for its anticancer effects .

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains.

- Table 1: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings indicate that this compound may serve as a lead compound for developing new antimicrobial agents .

The proposed mechanisms underlying the biological activities of this compound include:

- Inhibition of Protein Kinases : The compound appears to inhibit specific kinases involved in cancer cell signaling pathways, which may contribute to its anticancer effects .

- Interaction with DNA : Preliminary studies suggest that it may bind to DNA or interfere with DNA replication processes, leading to cytotoxic effects in rapidly dividing cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.